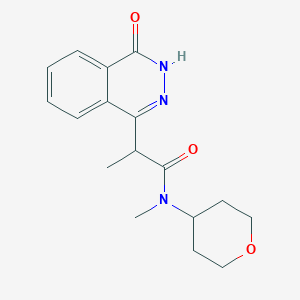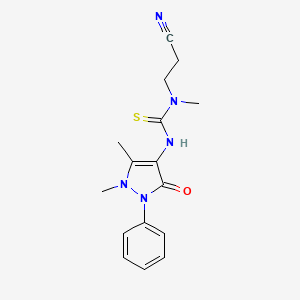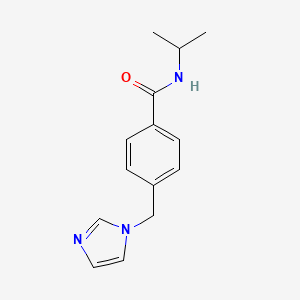![molecular formula C21H34N2O2 B6102435 2-[1-cyclopentyl-4-(4-methoxy-2,5-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6102435.png)
2-[1-cyclopentyl-4-(4-methoxy-2,5-dimethylbenzyl)-2-piperazinyl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-cyclopentyl-4-(4-methoxy-2,5-dimethylbenzyl)-2-piperazinyl]ethanol, also known as CYT387, is a small molecule inhibitor of Janus kinases (JAKs). It was first synthesized in 2008 and has since been studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
2-[1-cyclopentyl-4-(4-methoxy-2,5-dimethylbenzyl)-2-piperazinyl]ethanol is a selective inhibitor of JAK1 and JAK2, which are involved in the signaling pathway of cytokines and growth factors. By inhibiting JAK1 and JAK2, this compound can block the downstream signaling of cytokines and growth factors, leading to the suppression of inflammation and tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It also has immunomodulatory effects by regulating the differentiation and function of immune cells. In addition, this compound has been shown to inhibit the growth and survival of tumor cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[1-cyclopentyl-4-(4-methoxy-2,5-dimethylbenzyl)-2-piperazinyl]ethanol in lab experiments include its high selectivity for JAK1 and JAK2, its potency in inhibiting cytokine signaling, and its ability to modulate the immune system. However, the limitations of using this compound in lab experiments include its potential off-target effects and the need for further optimization of its pharmacokinetic properties.
Zukünftige Richtungen
There are several future directions for the research on 2-[1-cyclopentyl-4-(4-methoxy-2,5-dimethylbenzyl)-2-piperazinyl]ethanol. One direction is to evaluate its potential therapeutic applications in other diseases such as multiple sclerosis and inflammatory bowel disease. Another direction is to optimize its pharmacokinetic properties to improve its efficacy and reduce its toxicity. Furthermore, the combination of this compound with other drugs or immunotherapies may enhance its therapeutic effects and overcome drug resistance.
Synthesemethoden
The synthesis of 2-[1-cyclopentyl-4-(4-methoxy-2,5-dimethylbenzyl)-2-piperazinyl]ethanol involves several steps starting from commercially available starting materials. The key step involves the reaction of 1-cyclopentyl-4-(4-methoxy-2,5-dimethylbenzyl)piperazine with ethylene oxide to form the desired product. The synthesis of this compound has been optimized to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
2-[1-cyclopentyl-4-(4-methoxy-2,5-dimethylbenzyl)-2-piperazinyl]ethanol has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, immunomodulatory, and antitumor effects. This compound has been evaluated in preclinical studies for the treatment of myeloproliferative neoplasms, rheumatoid arthritis, and psoriasis.
Eigenschaften
IUPAC Name |
2-[1-cyclopentyl-4-[(4-methoxy-2,5-dimethylphenyl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N2O2/c1-16-13-21(25-3)17(2)12-18(16)14-22-9-10-23(19-6-4-5-7-19)20(15-22)8-11-24/h12-13,19-20,24H,4-11,14-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYEWVCZQNZHFPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)CN2CCN(C(C2)CCO)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B6102357.png)
![N-[2-(3,5-dimethylphenoxy)ethyl]-N-methyl-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B6102361.png)


![1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-2-(2-methoxyethyl)piperidine](/img/structure/B6102389.png)
![N'-[(2-hydroxy-1-naphthyl)methylene]-2-methylbenzohydrazide](/img/structure/B6102392.png)
![7-methyl-2-{[4-(methylthio)phenyl]acetyl}-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6102399.png)
![N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-(2-phenylethyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B6102402.png)
![2-(cyclobutylcarbonyl)-7-(2,3-dimethoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6102409.png)
![N-[2-(1,3-benzodioxol-5-yl)-6-bromo-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]-2-ethoxybenzamide](/img/structure/B6102419.png)
![7-(cyclobutylmethyl)-2-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6102441.png)

![N-(4-ethoxyphenyl)-2-{[1-(4-fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6102455.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-hydroxyphenyl)-5-isoxazolecarboxamide](/img/structure/B6102466.png)